

# Application Notes and Protocols for Flt3-IN-19

## Cell-Based Assays

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### Compound of Interest

Compound Name: Flt3-IN-19

Cat. No.: B10857974

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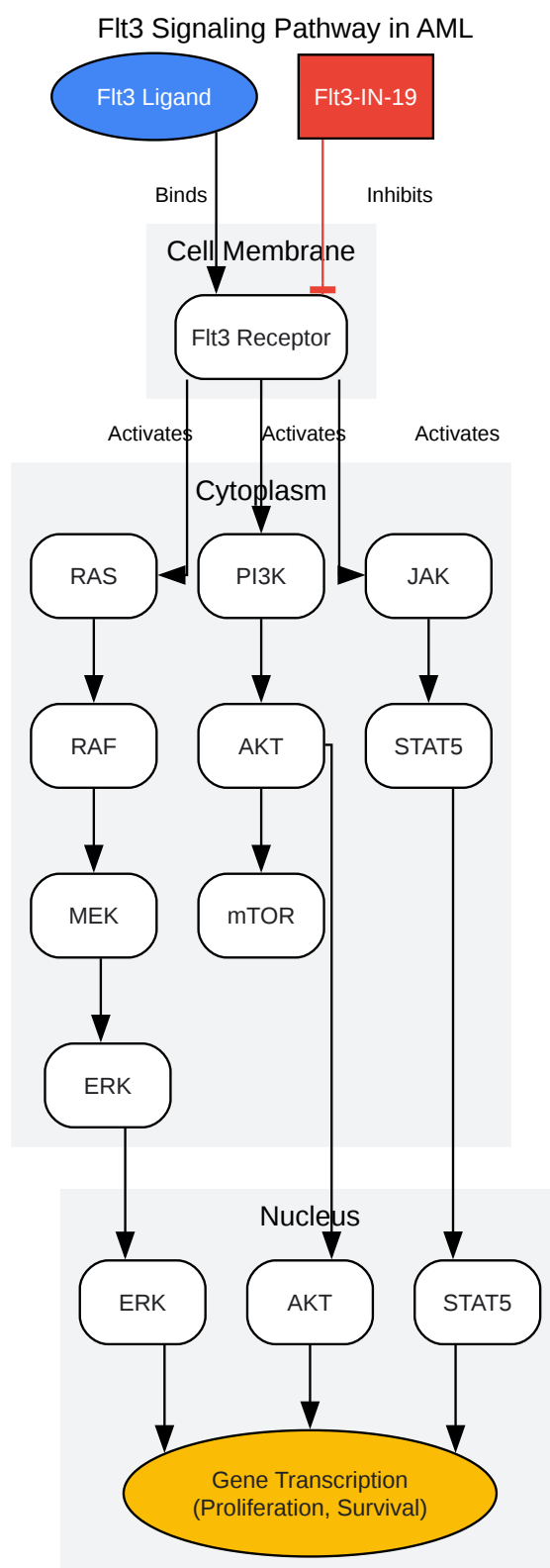
For Researchers, Scientists, and Drug Development Professionals

## Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1][2] Constitutive activation of FLT3, most commonly through internal tandem duplication (ITD) mutations within the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a key driver in approximately 30% of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[2][3][4] This makes FLT3 an attractive therapeutic target for AML. **Flt3-IN-19** is a novel inhibitor targeting the Flt3 kinase. These application notes provide detailed protocols for cell-based assays to characterize the activity of **Flt3-IN-19** in AML cell lines harboring the Flt3-ITD mutation, such as MOLM-13 and MV-4-11.[1][5]

## Flt3 Signaling Pathway

The Flt3 signaling cascade is initiated by the binding of its ligand (FL), leading to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation triggers downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[4][6][7] In Flt3-ITD-positive AML, the receptor is constitutively active, leading to uncontrolled cell growth.



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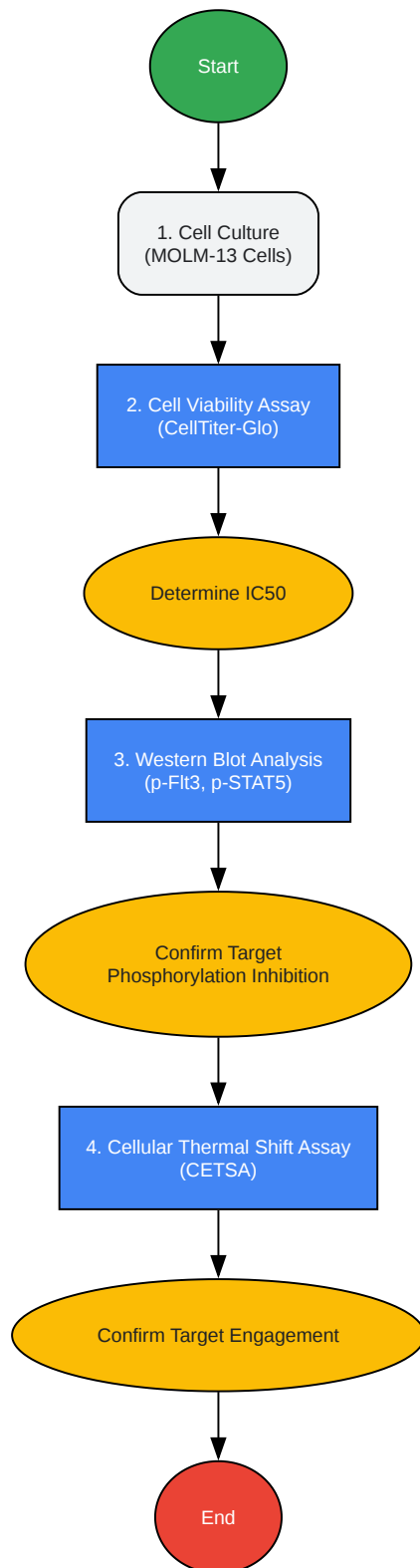
Caption: Diagram of the Flt3 signaling pathway and the inhibitory action of **Flt3-IN-19**.

## Experimental Workflow for Flt3-IN-19

### Characterization

The comprehensive characterization of a novel Flt3 inhibitor like **Flt3-IN-19** involves a multi-step process, starting from assessing its effect on cell viability to confirming its direct engagement with the target protein in a cellular environment.

## Workflow for Flt3-IN-19 Characterization

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Caption: Experimental workflow for the characterization of **Flt3-IN-19**.

## Experimental Protocols

### Cell Culture of MOLM-13 Cells

MOLM-13 is a human acute myeloid leukemia cell line carrying the Flt3-ITD mutation.[5]

- Materials:
  - MOLM-13 cell line
  - RPMI-1640 medium
  - Fetal Bovine Serum (FBS)
  - Penicillin-Streptomycin
  - Incubator (37°C, 5% CO<sub>2</sub>)
  - Centrifuge
  - Hemocytometer or automated cell counter
- Protocol:
  - Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Passage the cells every 2-3 days to maintain a cell density between  $2 \times 10^5$  and  $1 \times 10^6$  cells/mL.
  - To passage, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.
  - Perform cell counts using a hemocytometer or an automated cell counter to ensure accurate seeding densities for experiments.

### Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.<sup>[8][9][10]</sup>

- Materials:

- MOLM-13 cells
- 96-well opaque-walled plates
- **Flt3-IN-19** (stock solution in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

- Protocol:

- Seed MOLM-13 cells in a 96-well opaque-walled plate at a density of  $1 \times 10^4$  cells per well in 100  $\mu$ L of culture medium.
- Incubate the plate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Prepare serial dilutions of **Flt3-IN-19** in culture medium. The final DMSO concentration should not exceed 0.1%.
- Add 100  $\mu$ L of the **Flt3-IN-19** dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100  $\mu$ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Record luminescence using a plate reader.

- Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) by plotting the percentage of viable cells against the log concentration of **Flt3-IN-19**.
- Data Presentation:

Concentration of Flt3-IN-19 (nM)	Luminescence (RLU)	% Viability
0 (Vehicle)	100	
0.1		
1		
10		
100		
1000		
10000		

## Western Blot Analysis for Flt3 and STAT5 Phosphorylation

This protocol assesses the ability of **Flt3-IN-19** to inhibit the autophosphorylation of Flt3 and the phosphorylation of its downstream target, STAT5.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Materials:
  - MOLM-13 cells
  - **Flt3-IN-19**
  - Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
  - BCA Protein Assay Kit
  - SDS-PAGE gels

- PVDF membrane
- Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti- $\beta$ -actin
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
- Protocol:
  - Seed MOLM-13 cells at a density of  $1 \times 10^6$  cells/mL and incubate overnight.
  - Treat the cells with various concentrations of **Flt3-IN-19** for 2-4 hours.
  - Harvest the cells by centrifugation and wash with ice-cold PBS.
  - Lyse the cell pellets with lysis buffer on ice for 30 minutes.
  - Clarify the lysates by centrifugation at  $14,000 \times g$  for 15 minutes at  $4^\circ\text{C}$ .
  - Determine the protein concentration of the supernatants using a BCA protein assay.
  - Denature 20-30  $\mu\text{g}$  of protein per sample by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at  $4^\circ\text{C}$ .
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Detect the signal using a chemiluminescent substrate and an imaging system.



- Quantify the band intensities using densitometry software and normalize to total protein or a loading control like  $\beta$ -actin.
- Data Presentation:

Treatment	p-Flt3/Total Flt3 Ratio	p-STAT5/Total STAT5 Ratio
Vehicle Control		
Flt3-IN-19 (10 nM)		
Flt3-IN-19 (100 nM)		
Flt3-IN-19 (1000 nM)		

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of **Flt3-IN-19** to the Flt3 protein in intact cells based on ligand-induced thermal stabilization.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Materials:
  - MOLM-13 cells
  - **Flt3-IN-19**
  - PBS
  - PCR tubes
  - Thermal cycler
  - Lysis buffer (as in Western Blot)
  - Western blot materials (as described above)
- Protocol:
  - Treat MOLM-13 cells with **Flt3-IN-19** or vehicle (DMSO) for 1 hour at 37°C.

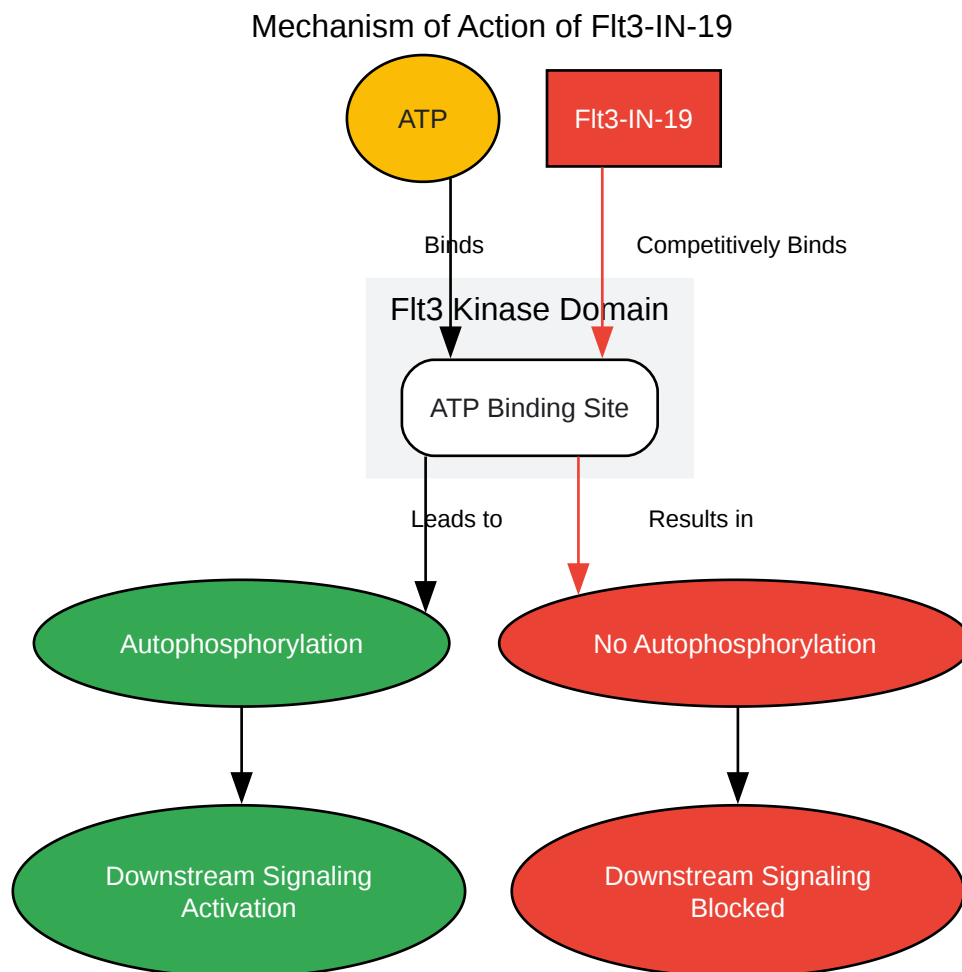
- Harvest and wash the cells with PBS.
  - Resuspend the cells in PBS and aliquot into PCR tubes.
  - Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
  - Lyse the cells by freeze-thaw cycles.
  - Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
  - Analyze the soluble fractions by Western blot for Flt3 protein levels.
  - Increased Flt3 signal in the **Flt3-IN-19**-treated samples at higher temperatures compared to the vehicle control indicates target engagement.
- Data Presentation:

Temperature (°C)	Flt3 Band Intensity (Vehicle)	Flt3 Band Intensity (Flt3-IN-19)
40		
45		
50		
55		
60		
65		
70		

## Mechanism of Action of Flt3-IN-19

**Flt3-IN-19** is hypothesized to be a type I or type II kinase inhibitor that binds to the ATP-binding pocket of the Flt3 kinase domain, thereby preventing ATP binding and subsequent

autophosphorylation and activation of downstream signaling pathways. This leads to the inhibition of proliferation and induction of apoptosis in Flt3-ITD-positive AML cells.



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Caption: Proposed mechanism of action for **Flt3-IN-19** as a competitive ATP inhibitor.

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